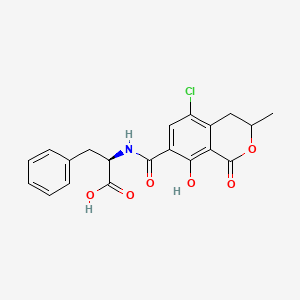

(R)-N-((5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-benzo(c)pyran-7-yl)carbonyl)-3-phenylalanine

Descripción general

Descripción

Ochratoxin A (OTA) is a mycotoxin produced by several fungal species including Aspergillus ochraceus, A. carbonarius, A. niger and Penicillium verrucosum. OTA causes nephrotoxicity and renal tumors in a variety of animal species; however, human health effects are less well-characterized. Various studies have linked OTA exposure with the human diseases Balkan endemic nephropathy (BEN) and chronic interstitial nephropathy (CIN), as well as other renal diseases.

Actividad Biológica

(R)-N-((5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-benzo(c)pyran-7-yl)carbonyl)-3-phenylalanine is a compound that belongs to the class of ochratoxins and related substances. This compound has garnered attention due to its potential biological activities, including cytotoxicity, anti-inflammatory properties, and other pharmacological effects.

Chemical Structure and Properties

The compound's IUPAC name is (2S)-2-{[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl]formamido}-3-phenylpropanoic acid. Its molecular formula is C20H18ClNO6, with a molecular weight of approximately 403.81 g/mol. The structure consists of a phenylalanine moiety linked to a chlorinated benzopyran derivative through a carbonyl group.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line, with IC50 values indicating effective inhibition of cell growth. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been assessed for its anti-inflammatory capabilities. In animal models, it exhibited a reduction in inflammatory markers and pain response comparable to conventional anti-inflammatory drugs. This was observed at doses ranging from 50 mg/kg to 200 mg/kg, revealing its potential for therapeutic applications in inflammatory diseases .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress markers in cellular systems, which may contribute to its cytoprotective effects against various stressors .

Case Studies

- Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis and reduced viability compared to untreated controls. The study highlighted the importance of further investigations into its mechanisms of action and potential clinical applications .

- Inflammation Model : In a rat model of inflammation induced by carrageenan, administration of the compound significantly decreased paw edema and levels of pro-inflammatory cytokines, suggesting its utility in managing chronic inflammatory conditions .

Comparative Analysis

| Activity | (R)-N-(Chloro-Benzo(c)pyran) Phenylalanine | Conventional Treatments |

|---|---|---|

| Cytotoxicity (IC50) | 12 µg/mL (MCF-7) | Varies by drug |

| Anti-inflammatory Dose | 50 mg/kg | 50 mg/kg (Ibuprofen) |

| Antioxidant Capacity | Moderate | High (Vitamin C) |

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits several promising biological activities:

1. Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

2. Antioxidant Properties

The antioxidant capabilities of this compound have been explored in various studies. It has been found to scavenge free radicals effectively, which could provide protective effects against oxidative stress-related diseases .

3. Anti-inflammatory Effects

Preliminary studies suggest that (R)-N-((5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-benzo(c)pyran-7-yl)carbonyl)-3-phenylalanine may exhibit anti-inflammatory properties. This could be beneficial in the management of chronic inflammatory conditions .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, derivatives were tested against strains of Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability, indicating the potential for developing new antimicrobial agents from this class of compounds .

Case Study 2: Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant activity using DPPH and ABTS assays. The results showed that the compound effectively reduced oxidative stress markers in vitro, supporting its potential use in dietary supplements aimed at combating oxidative damage .

Propiedades

IUPAC Name |

(2R)-2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10?,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQKHEORZBHNRI-GENIYJEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.